9-(5-Hydroxypentyl)-3,9-dihydro-6h-purin-6-one
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Overview
Description
9-(5-Hydroxypentyl)-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Hydroxypentyl)-1H-purin-6(9H)-one typically involves the alkylation of a purine derivative with a suitable hydroxypentyl halide. The reaction conditions often require a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(5-Hydroxypentyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the purine ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 9-(5-oxopentyl)-1H-purin-6(9H)-one.
Reduction: Formation of 9-(5-pentyl)-1H-purin-6(9H)-one.
Substitution: Formation of various substituted purine derivatives depending on the substituent introduced.
Scientific Research Applications
9-(5-Hydroxypentyl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(5-Hydroxypentyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The hydroxypentyl side chain can enhance its binding affinity to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(5-Hydroxyhexyl)-1H-purin-6(9H)-one
- 9-(4-Hydroxypentyl)-1H-purin-6(9H)-one
- 9-(5-Hydroxybutyl)-1H-purin-6(9H)-one
Uniqueness
9-(5-Hydroxypentyl)-1H-purin-6(9H)-one is unique due to its specific hydroxypentyl side chain, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
CAS No. |
7292-60-6 |
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Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
9-(5-hydroxypentyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H14N4O2/c15-5-3-1-2-4-14-7-13-8-9(14)11-6-12-10(8)16/h6-7,15H,1-5H2,(H,11,12,16) |
InChI Key |
LWABWZLZHWSPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCO |
Origin of Product |
United States |
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